Product packaging for 1-Methyl-3-nitro-1H-pyrazol-4-amine(Cat. No.:CAS No. 39205-76-0)

1-Methyl-3-nitro-1H-pyrazol-4-amine

Cat. No.: B2889387
CAS No.: 39205-76-0
M. Wt: 142.118
InChI Key: WSPATACRXQZVGG-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazol-4-amine is a nitro-substituted pyrazole compound offered for research and development purposes. Nitropyrazole-based compounds are a significant class of nitrogen-rich heterocycles in materials science . They are characterized by high heat of formation and density, making them subjects of interest in the development of energetic materials (EMs) such as explosives and propellants . Furthermore, pyrazole scaffolds are widely investigated in medicinal and agricultural chemistry, with various derivatives demonstrating potent biological activities; for instance, some pyrazol-5-ol derivatives have shown promising antimicrobial properties . Researchers value this family of compounds for their aromatic stability and the synthetic versatility of the pyrazole ring, which allows for further electrophilic substitution reactions . This compound serves as a key synthetic intermediate for exploring these and other advanced applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O2 B2889387 1-Methyl-3-nitro-1H-pyrazol-4-amine CAS No. 39205-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-nitropyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPATACRXQZVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Methyl 3 Nitro 1h Pyrazol 4 Amine

Precursor Synthesis and Building Block Strategies

The successful synthesis of 1-Methyl-3-nitro-1H-pyrazol-4-amine is heavily reliant on the efficient preparation of key precursors. These building blocks, namely nitro-substituted and amino-substituted pyrazoles, provide the foundational scaffolds for subsequent functional group transformations.

Synthesis of Nitro-Substituted Pyrazole (B372694) Precursors

The preparation of nitro-substituted pyrazoles is a fundamental step in several synthetic pathways. A common precursor is 1-methyl-3-nitropyrazole. Its synthesis is typically accomplished through the direct nitration of 1-methylpyrazole (B151067). Various nitrating agents can be employed, with a mixture of nitric acid and sulfuric acid being a conventional choice. For instance, 1-methylpyrazole can be nitrated to afford a mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. Another effective method involves the use of trifluoroacetic anhydride (B1165640) in the presence of concentrated nitric acid.

Another crucial nitro-substituted precursor is 1-methyl-3,4-dinitropyrazole. This compound can be synthesized by the nitration of 1-methylpyrazole or 1-methyl-3-nitropyrazole. The reaction conditions for this dinitration are generally harsher than for mononitration, often requiring stronger nitrating agents or higher reaction temperatures to introduce the second nitro group onto the pyrazole ring.

A general overview of the synthesis of these precursors is presented in the table below.

PrecursorStarting MaterialReagents and Conditions
1-Methyl-3-nitropyrazole1-MethylpyrazoleHNO₃/H₂SO₄ or HNO₃/Trifluoroacetic anhydride
1-Methyl-3,4-dinitropyrazole1-Methylpyrazole or 1-Methyl-3-nitropyrazoleStronger nitrating agents (e.g., fuming HNO₃/H₂SO₄)

Synthesis of Amino-Substituted Pyrazole Precursors

The synthesis of amino-substituted pyrazoles provides an alternative set of building blocks. A key precursor in this category is 1-methyl-1H-pyrazol-4-amine. A practical and efficient two-step synthesis for N1-alkyl-substituted 4-aminopyrazoles has been developed, which can be adapted for the synthesis of the 1-methyl analogue. researchgate.net

This method starts with the commercially available 4-nitropyrazole. The first step involves a Mitsunobu reaction with an alcohol, in this case, methanol, to introduce the methyl group at the N1 position. The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the pyrazole nitrogen.

The subsequent step is the reduction of the nitro group of the resulting 1-methyl-4-nitropyrazole to an amino group. This transformation is commonly achieved through catalytic hydrogenation. A variety of catalysts can be used, with palladium on carbon (Pd/C) being a frequent choice, in the presence of a hydrogen source. researchgate.net

A summary of this synthetic approach is provided in the following table.

PrecursorStarting MaterialStep 1: Reagents and ConditionsStep 2: Reagents and Conditions
1-Methyl-1H-pyrazol-4-amine4-NitropyrazoleMethanol, PPh₃, DEAD/DIAD (Mitsunobu reaction)H₂, Pd/C (Catalytic Hydrogenation)

Direct Synthesis Routes to this compound

With the necessary precursors in hand, direct synthetic routes can be employed to arrive at the target compound, this compound. These routes primarily involve either the nitration of an amino-pyrazole precursor or the selective reduction of a dinitro-pyrazole precursor.

Nitration Reactions of Pyrazole Amines

One of the most direct methods for the synthesis of this compound is the nitration of 1-methyl-1H-pyrazol-4-amine. The amino group is a strong activating group, which can direct the incoming nitro group to an adjacent position on the pyrazole ring. The regioselectivity of this reaction is crucial to obtain the desired 3-nitro isomer.

The nitration is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid. The reaction conditions, including temperature and the concentration of the nitrating agent, must be carefully controlled to prevent over-nitration or side reactions. The amino group is often protonated under the acidic conditions of the reaction, which can influence its directing effect.

Reduction Methodologies for Nitro-Substituted Pyrazole Amines

An alternative and often more regioselective approach to this compound is the partial reduction of 1-methyl-3,4-dinitropyrazole. This strategy relies on the selective reduction of one nitro group while leaving the other intact. The nitro group at the 4-position of the pyrazole ring is generally more susceptible to reduction than the one at the 3-position, which allows for a degree of selectivity.

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. mdpi.com For the selective reduction of 1-methyl-3,4-dinitropyrazole, the choice of catalyst, solvent, and reaction conditions is critical to achieve the desired mono-reduction.

Commonly used catalysts for this transformation include platinum- or palladium-based catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). The reaction is carried out in a suitable solvent under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be adjusted to control the rate and selectivity of the reduction. By carefully controlling these parameters, it is possible to preferentially reduce the 4-nitro group to an amino group, yielding this compound.

The table below summarizes the key aspects of the catalytic hydrogenation approach.

Starting MaterialTarget CompoundCatalystHydrogen SourceKey Considerations
1-Methyl-3,4-dinitropyrazoleThis compoundPd/C or Pt/CH₂ gasControl of reaction conditions (temperature, pressure, reaction time) to ensure selective reduction of the 4-nitro group.
Chemical Reduction Strategies

The synthesis of this compound from a dinitro precursor, such as 1-methyl-3,4-dinitro-1H-pyrazole, necessitates the selective reduction of the nitro group at the C4 position while preserving the nitro group at the C3 position. Achieving this chemoselectivity is a significant challenge, as the relative reactivity of nitro groups on the pyrazole ring dictates the outcome.

The preferential reduction of one nitro group over another in polynitroaromatic systems is influenced by steric and electronic factors. In substituted dinitro- and trinitro-benzenes, it has been observed that the least sterically hindered nitro group is often reduced preferentially stackexchange.com. Furthermore, studies on the nucleophilic substitution of 3,4-dinitropyrazoles indicate that the C3-nitro group is highly susceptible to displacement, suggesting a higher electrophilicity at this position researchgate.net. This inherent difference in reactivity between the C3 and C4 positions can be exploited for selective reduction.

A variety of reducing agents are employed for the conversion of nitro groups to amines, and the choice of reagent is critical for selectivity. Common methods include catalytic hydrogenation (e.g., using Pd/C), metal-acid systems (e.g., Fe/HCl or SnCl₂/HCl), and sulfide-based reagents (e.g., H₂S in ammonia (B1221849) or sodium polysulfide) stackexchange.com. For nitro-pyrazoles specifically, a system of Nickel-Rhenium (Ni-Re) with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) or isopropanol (B130326) has been reported to be effective, yielding amines in high yields (80-95%) under relatively mild conditions (40-50 °C).

The table below summarizes potential reagent systems for the selective reduction of a dinitro-pyrazole precursor.

Reagent SystemTypical ConditionsNotes on Selectivity
H₂S in aq/alc. NH₃ Controlled temperatureKnown for selective reduction of one nitro group in dinitroaromatics stackexchange.com.
Sodium Polysulfide Aqueous ethanolHas been used for selective reduction of dinitrobenzimidazoles stackexchange.com.
Catalytic Hydrogenation Pd/C, H₂ (controlled stoichiometry)Selectivity can be difficult to control; may lead to over-reduction.
Fe / NH₄Cl Ethanol/WaterMilder alternative to Fe/HCl, potentially offering better selectivity.
Ni-Re / N₂H₄·H₂O Ethanol, 40-50°CReported as highly effective for various nitro-pyrazoles.

Achieving the desired transformation to this compound would involve careful optimization of the reaction conditions, such as temperature, reaction time, and stoichiometry of the reducing agent, to favor the reduction of the C4-nitro group.

Multi-Step Synthesis Design and Optimization

The construction of this compound is a multi-step process requiring careful strategic planning to ensure the correct placement of substituents. The design of the synthetic route involves optimizing the sequence of reactions and controlling the regiochemistry at each step.

Sequential Functionalization Protocols

The synthesis of highly substituted pyrazoles relies on the sequential introduction of functional groups onto the heterocyclic core. A logical pathway to the target compound starts from 1-methylpyrazole and proceeds through a series of functionalization steps.

A common synthetic route involves the following sequence:

N-Methylation: The synthesis can begin with the pyrazole ring, which is then methylated to form 1-methylpyrazole.

Nitration: 1-methylpyrazole is subjected to nitration to introduce the nitro groups. This step is critical as it can produce a mixture of isomers. The synthesis of 1-methyl-3-nitropyrazole is a known procedure nih.gov. Further nitration is required to obtain the precursor, 1-methyl-3,4-dinitro-1H-pyrazole nih.govbiosynth.com.

Selective Reduction: As discussed previously, the final step is the selective reduction of the C4-nitro group to an amine.

An alternative strategy involves altering the sequence of events. For instance, pyrazole could first be nitrated, followed by methylation. Advanced methods for sequential functionalization offer precise control by employing protecting groups or directed metalation. For example, the use of a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group allows for a "switch" that enables sequential C-H arylation and regioselective N-alkylation, providing complete control over substituent placement nih.gov. Similarly, pyrazole 1-oxides can be functionalized sequentially at the C-5, C-3, and C-4 positions through regioselective metalation and reaction with various electrophiles acs.orgnih.govacs.org. While these advanced methods are typically used for arylation, the principles of sequential, regiocontrolled functionalization are directly applicable.

The synthesis of the key intermediate, 1-methyl-3,4,5-trinitropyrazole, has been documented, highlighting the feasibility of introducing multiple nitro groups onto a methylated pyrazole ring under strong nitrating conditions (e.g., oleum (B3057394) and a nitrate (B79036) salt) google.com. This underscores the importance of controlling the nitrating conditions to achieve the desired dinitro-substitution pattern.

Regioselectivity and Stereocontrol in Synthetic Pathways

Regioselectivity is a paramount concern in the synthesis of substituted pyrazoles. In the context of this compound, regiocontrol is crucial during the nitration of the 1-methylpyrazole ring.

The nitration of 1-methylpyrazole with agents like nitric acid in trifluoroacetic anhydride has been shown to produce 1-methyl-3-nitropyrazole nih.gov. Introducing a second nitro group at the C4 position requires a subsequent nitration step. The directing effects of the N-methyl group (ortho-, para-directing) and the C3-nitro group (meta-directing) will influence the position of the second nitration. The C4 position is activated by the N1-methyl group and deactivated by the C3-nitro group, making the regioselectivity of this second nitration a complex issue that requires specific reaction conditions to control. Powerful nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed for the controlled mono- or dinitration of various aromatic and heteroaromatic compounds, offering a potential tool for achieving the desired 3,4-dinitration pattern under mild conditions nih.gov.

The table below outlines key synthetic steps and the associated regioselectivity considerations.

StepReactionKey ChallengeStrategies for Control
1 Nitration of 1-methylpyrazoleAchieving 3-nitro substitution over other positions (e.g., 5-nitro).Choice of nitrating agent (e.g., HNO₃/TFAA) and reaction conditions nih.gov.
2 Second nitration to form 1-methyl-3,4-dinitropyrazoleDirecting the second nitro group to the C4 position.Utilizing advanced nitrating agents; careful control of temperature and acid catalyst nih.gov.
3 Reduction of 1-methyl-3,4-dinitropyrazoleSelectively reducing the C4-nitro group while preserving the C3-nitro group.Employing chemoselective reducing agents (e.g., sulfides) and optimized conditions stackexchange.com.

As the target molecule is achiral, stereocontrol is not a factor in its synthesis.

Green Chemistry Principles in the Synthesis of Pyrazole Amines

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency nih.gov.

Eco-Friendly Catalysis and Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of environmentally benign alternatives such as water, ethanol, or solvent-free conditions.

For the synthesis of aminopyrazoles, several green approaches have been reported. For instance, 5-aminopyrazole derivatives have been synthesized via a catalytic reaction of ketene (B1206846) N,S-acetals with hydrazine hydrate under solvent-free conditions using a heterogeneous V₂O₅/SiO₂ catalyst nih.gov. This approach avoids bulk solvents and allows for easy catalyst recovery. Microwave irradiation is another green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times nih.govgsconlinepress.com. The synthesis of 1-methyl-3-nitropyrazole has been achieved using a solid acid catalyst (silicon oxide-bismuth nitrate) in THF, a method described as having low toxicity and high efficiency nih.gov. Applying these principles to the synthesis of this compound could involve using solid acid catalysts for nitration and exploring aqueous or alcohol-based systems for the selective reduction step.

One-Pot Multicomponent Reaction Development

One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple synthetic steps into a single operation. This reduces the need for purification of intermediates, saves time and resources, and minimizes waste generation. The synthesis of various aminopyrazole derivatives has been accomplished through MCRs. A common strategy involves the reaction of a β-ketonitrile with a hydrazine to form the 3-aminopyrazole (B16455) core chim.itbeilstein-journals.org. Other MCRs for pyrazoles involve the condensation of hydrazines, aldehydes, and active methylene (B1212753) compounds nih.gov.

While many reported MCRs build the pyrazole ring from acyclic precursors, adapting such a strategy to yield the specific substitution pattern of this compound would be challenging. It would require the design of a novel MCR that incorporates precursors already bearing the necessary functionalities or groups that can be easily converted to them. For example, a hypothetical MCR could involve methylhydrazine, a dicarbonyl equivalent designed to install the nitro group at C3, and a component that introduces a masked amino group or a nitro group at C4. The development of such a highly specific MCR would represent a significant advancement in the efficient and green synthesis of this class of compounds.

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Nitro 1h Pyrazol 4 Amine

Reactivity of the Nitro Group in 1-Methyl-3-nitro-1H-pyrazol-4-amine

The nitro group at the C3 position is a key modulator of the molecule's electronic properties and a reactive center for specific transformations. Its strong electron-withdrawing nature influences the reactivity of the entire pyrazole (B372694) system.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 1-methyl-1H-pyrazole-3,4-diamine. This diamine is a valuable intermediate for the synthesis of more complex heterocyclic systems. Various established methods for nitro group reduction can be applied, with catalytic hydrogenation being a common and efficient approach.

A general method involves the hydrogenation of a 3-substituted-4-nitro-1H-pyrazole using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a protic solvent. google.com This process typically proceeds under mild conditions to afford the corresponding 4-aminopyrazole derivative in good yield. google.com Alternative reducing systems include the use of hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst or ammonium (B1175870) formate (B1220265) with Pd/C. mdpi.comrsc.orgresearchgate.net Another reported method for the reduction of a related nitroso group to an amine involves a copper-catalyzed reaction with sodium borohydride (B1222165) (NaBH₄). thieme-connect.com

Reagent SystemCatalystSolventProductReference(s)
H₂Pd/CProtic Solvent (e.g., Methanol)1-Methyl-1H-pyrazole-3,4-diamine google.com
Hydrazine HydratePd/CMethanol1-Methyl-1H-pyrazole-3,4-diamine mdpi.comresearchgate.net
Ammonium FormatePd/CNot Specified1-Methyl-1H-pyrazole-3,4-diamine rsc.org
NaBH₄CuClTHF/Ethanol (B145695)1-Methyl-1H-pyrazole-3,4-diamine thieme-connect.com

This table presents common reduction methods applicable to nitropyrazoles based on analogous compounds.

Nucleophilic Substitution Reactions Involving the Nitro Moiety

The nitro groups on pyrazole rings can be susceptible to nucleophilic substitution, particularly when the ring is activated by multiple electron-withdrawing groups. While the nitro group at C3 is generally less labile than one at C4 or C5, its replacement is possible under specific conditions. Research on polynitrated pyrazoles provides significant insight into this reactivity. For instance, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4 position is regioselectively displaced by various nucleophiles such as ammonia (B1221849), amines, and thiols under mild conditions. researchgate.netscispace.com This suggests that the C3-nitro group in the title compound, while adjacent to a methyl-substituted nitrogen, could potentially be substituted, although the C4-amino group offers a more likely site for many reactions.

In N-substituted 3,4-dinitropyrazoles, nucleophilic attack occurs regioselectively at the C3 position. researchgate.net This reactivity is influenced by the N1-substituent, which directs the substitution pattern. In the case of this compound, the existing amino group at C4 would heavily influence the electronic landscape, but the principle of nucleophilic displacement of a nitro group from the pyrazole ring remains a potential transformation pathway, likely requiring forcing conditions or specific reagents to overcome the directing effects of the amino group.

Reactivity of the Amino Group in this compound

The 4-amino group is a potent nucleophile and the primary site for a diverse range of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions.

Acylation and Alkylation Reactions

The primary amino group at the C4 position readily undergoes acylation with reagents like acid chlorides or anhydrides to form the corresponding amides. For example, N-acylation of related aminopyrazole structures has been achieved using acetic anhydride (B1165640) or propionic anhydride, yielding the N-acylated derivatives. nih.gov This reaction is a common strategy for protecting the amino group or for synthesizing new derivatives with modified properties. mdpi.comresearchgate.net

Alkylation of the 4-amino group is also a feasible transformation. While N-alkylation of the pyrazole ring itself is a common reaction, the exocyclic amino group can also be targeted. Reactions with alkyl halides in the presence of a suitable base can lead to mono- or di-alkylated products at the 4-amino position. In related systems, N-alkylation of enaminonitriles, precursors to 4-aminopyrazoles, is accomplished using α-haloketones in the presence of potassium carbonate. mdpi.com

Reaction TypeReagent(s)Product TypeReference(s)
AcylationAcetic Anhydride / Propionic AnhydrideN-(1-methyl-3-nitro-1H-pyrazol-4-yl)acetamide / propanamide nih.gov
AcylationCarboxylic Acid Chloride (e.g., R-COCl)N-(1-methyl-3-nitro-1H-pyrazol-4-yl)amide mdpi.comresearchgate.net
AlkylationAlkyl Halide (e.g., R-X) / Base1-Methyl-N-alkyl-3-nitro-1H-pyrazol-4-amine mdpi.com

This table illustrates typical acylation and alkylation reactions based on the known reactivity of aminopyrazoles.

Diazotization and Subsequent Transformations

The 4-amino group can be converted into a diazonium salt through reaction with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or nitrosylsulfuric acid. researchgate.net These pyrazole diazonium salts are versatile intermediates for a wide array of subsequent reactions.

For instance, 4-aminopyrazole derivatives have been successfully converted into stable diazonium tetrafluoroborate (B81430) salts. rsc.org These salts can then participate in various cross-coupling reactions. One notable application is the Heck-Matsuda reaction, where the diazonium group is displaced by an olefin to form a new carbon-carbon bond. rsc.org Another powerful transformation is the Suzuki-Miyaura cross-coupling, allowing for the introduction of aryl or hetaryl moieties at the C4 position following diazotization. acs.org The diazonium group can also be replaced by halogens (Sandmeyer reaction), a cyano group, or a hydroxyl group, providing access to a broad spectrum of 4-substituted pyrazoles.

Condensation Reactions

The nucleophilic amino group, in conjunction with the adjacent endocyclic nitrogen atom, provides a reactive site for condensation reactions with 1,3-dielectrophiles, leading to the formation of fused heterocyclic systems. These reactions are powerful methods for constructing polycyclic compounds containing the pyrazole core.

A common strategy involves the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. For example, condensation with β-ketoesters or β-diketones can lead to the formation of pyrazolo[3,4-b]pyridines. chim.itnih.gov Similarly, reaction with activated enones or acrylonitriles can yield fused pyrazolo[1,5-a]pyrimidines. chim.it The specific isomer formed often depends on the reaction conditions and the substitution pattern of the pyrazole and the condensing partner. The reaction of 5-aminopyrazoles with azlactones has also been reported as an effective method for synthesizing pyrazolo[3,4-b]pyridin-6-ones. nih.gov

Condensing PartnerFused Ring SystemReference(s)
β-Ketoester / β-DiketonePyrazolo[3,4-b]pyridine chim.itnih.gov
Activated Enone / AcrylonitrilePyrazolo[1,5-a]pyrimidine chim.it
AzlactonePyrazolo[3,4-b]pyridin-6-one nih.gov
3-FormylchromoneChromeno[2,3-b]pyrazolo[4,3-e]pyridine nih.gov

This table summarizes potential condensation reactions for constructing fused systems from aminopyrazoles.

Reactivity of the Pyrazole Ring System of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups—the pyrazole core, the activating amino group, and the deactivating nitro group. This arrangement creates a unique electronic landscape that governs its reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.org The pyrazole ring, a five-membered heterocycle, is considered an electron-rich system and is generally susceptible to electrophilic attack. wikipedia.org However, the reactivity and regioselectivity of substitution on the this compound ring are profoundly influenced by the existing substituents.

The pyrazole ring in this compound has three available carbon positions for substitution: C3, C4, and C5. The N1 position is occupied by a methyl group, while the C3 and C4 positions are substituted with a nitro (-NO₂) and an amino (-NH₂) group, respectively. This leaves the C5 position as the sole unsubstituted carbon atom.

The directing effects of the substituents are as follows:

Amino Group (-NH₂) at C4: The amino group is a powerful activating group due to its ability to donate electron density to the ring via a +R (resonance) effect. It strongly directs incoming electrophiles to the positions ortho and para to itself. In this pyrazole system, the positions ortho to C4 are C3 and C5.

Nitro Group (-NO₂) at C3: The nitro group is a strong deactivating group due to its electron-withdrawing nature through both -I (inductive) and -R (resonance) effects. It directs incoming electrophiles to the meta position. The position meta to C3 is C5.

Methyl Group (-CH₃) at N1: The N-methyl group has a minor electronic influence but ensures the pyrazole ring remains in a specific tautomeric form.

Considering these effects, both the activating amino group and the deactivating nitro group direct electrophilic attack to the C5 position. The powerful activating effect of the amino group decisively overcomes the deactivating influence of the nitro group, making the C5 position highly susceptible to electrophilic attack. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur with high regioselectivity at the C5 position. For instance, halogenation with reagents like N-bromosuccinimide (NBS) would be predicted to yield 5-bromo-1-methyl-3-nitro-1H-pyrazol-4-amine. mdpi.com

Ring-Opening and Ring-Closing Reaction Mechanisms (ANRORC)

A fascinating and complex transformation that electron-deficient heterocyclic systems can undergo is the Addition of the Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism. wikipedia.org This pathway provides a route to substituted heterocycles that are not accessible through direct substitution. The ANRORC mechanism is particularly relevant for nitropyrazoles when treated with strong nucleophiles, especially dinucleophiles like hydrazines.

Studies on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines have provided a clear example of an ANRORC mechanism in the pyrazole series. arkat-usa.orgresearchgate.net The proposed mechanism proceeds through several distinct steps:

Addition of the Nucleophile: The reaction initiates with the nucleophilic attack of the arylhydrazine on an electrophilic carbon of the pyrazole ring, typically the C5 position. arkat-usa.org

Ring Opening: This addition leads to the formation of an unstable adduct which undergoes cleavage of the N1-C5 bond, resulting in an open-chain intermediate.

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization. The internal nitrogen atom of the original hydrazine nucleophile attacks the C3 carbon of the pyrazole remnant.

Restoration of Aromaticity: Finally, the elimination of a molecule (such as nitrous acid or a related species) restores the aromaticity of the pyrazole ring, yielding the final product.

The general pathway for the ANRORC reaction of a dinitropyrazole is illustrated below.

StepDescription
1. Nucleophilic Addition The terminal nitrogen of the arylhydrazine attacks the C5 carbon of the dinitropyrazole ring.
2. Ring Opening The pyrazole ring opens to form a more stable open-chain intermediate.
3. Ring Closure An intramolecular nucleophilic attack by the internal nitrogen of the hydrazine moiety on the C3 carbon occurs.
4. Aromatization The newly formed ring eliminates a small molecule to regain aromaticity, resulting in a rearranged pyrazole product.

This table outlines the key stages of the ANRORC mechanism as proposed for dinitropyrazoles. arkat-usa.org

For this compound, while a direct ANRORC reaction has not been explicitly documented, the electron-deficient nature of the ring due to the C3-nitro group suggests its potential susceptibility. The presence of the C4-amino group would likely modulate the reactivity, potentially influencing the site of initial nucleophilic attack or the stability of the ring-opened intermediate compared to a dinitro analogue.

Structural Elucidation and Conformational Analysis of 1 Methyl 3 Nitro 1h Pyrazol 4 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of 1-methyl-3-nitro-1H-pyrazol-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In pyrazole (B372694) derivatives, the chemical shifts of protons and carbons are highly sensitive to the electronic environment created by substituents on the ring.

The presence of an electron-withdrawing nitro group (-NO₂) on the pyrazole ring generally causes a downfield shift (to a higher ppm value) for adjacent protons due to a deshielding effect. Conversely, electron-donating groups like an amino group (-NH₂) cause an upfield shift. For this compound, the positions of the methyl, nitro, and amino groups are confirmed by analyzing the chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra.

While specific spectral data for this compound is not detailed in the available literature, analysis of its parent compound and various derivatives provides insight into the expected spectral features. For instance, the non-nitrated parent compound, 1-methyl-1H-pyrazol-4-amine, has available ¹H and ¹³C NMR data which can serve as a baseline. nih.gov The introduction of a nitro group at the C3 position is expected to significantly shift the resonance of the C5 proton further downfield.

Detailed NMR studies, including 2D techniques like HSQC, HMBC, and COSY, have been performed on complex derivatives to confirm their regiochemistry and structure unequivocally. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

CompoundKey Protons (δ, ppm)Key Carbons (δ, ppm)Source
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid4.14 (s, 3H, N–CH₃)158.58, 149.81, 132.33, 130.87, 40.63 researchgate.net
5-amino-1-methyl-1H-pyrazole-4-carbonitrile---139.8 (C3), 72.1 (C4), 151.4 (C5) beilstein-journals.org
N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamide4.05 (s, 3H, N-CH₃)--- ijbpr.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the amino (-NH₂) and nitro (-NO₂) groups.

The IR spectrum of this compound and its derivatives is expected to show distinct absorption bands corresponding to these groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. bohrium.com The presence and position of these bands in the IR spectrum serve as a confirmation of the compound's successful synthesis and functionalization. mdpi.comresearchgate.netrsc.org

Interactive Data Table: Characteristic IR Frequencies for Functional Groups in Nitropyrazole Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Source
Amino (-NH₂)N-H stretch3200 - 3500 ijbpr.com
Amide (C=O)C=O stretch~1662 ijbpr.com
Nitro (-NO₂)Asymmetric stretch1500 - 1560 bohrium.com
Nitro (-NO₂)Symmetric stretch1300 - 1370 bohrium.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound, MS confirms the molecular formula C₄H₆N₄O₂ and a molecular weight of approximately 142.12 g/mol . evitachem.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the elemental composition of the molecule and its derivatives. researchgate.netvulcanchem.com The fragmentation pattern observed in the mass spectrum can also offer structural information, although detailed fragmentation analysis for the title compound is not widely reported.

Interactive Data Table: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₄H₆N₄O₂ evitachem.com
Molecular Weight142.12 g/mol evitachem.com
CAS Number39205-76-0 evitachem.com

X-ray Crystallography for Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not publicly available, the structures of numerous closely related nitropyrazole derivatives have been determined by single-crystal X-ray diffraction. researchgate.netrsc.org This analysis confirms the planarity of the pyrazole ring and the precise spatial orientation of its substituents.

For example, the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid was solved, revealing a monoclinic crystal system with space group P2₁/c. researchgate.net Similarly, the structure of 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole was confirmed by X-ray crystallography, providing definitive proof of its molecular structure. rsc.org These studies are crucial for establishing unambiguous structure-property relationships.

Interactive Data Table: Representative Crystallographic Data for Nitropyrazole Derivatives

CompoundCrystal SystemSpace GroupCell ParametersSource
1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acidMonoclinicP2₁/ca = 4.5811 Å, b = 19.734 Å, c = 11.812 Å, β = 101.181° researchgate.net
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonateMonoclinicP2₁/c--- researchgate.net
1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazoleTriclinicP-1--- researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and Van der Waals Forces

The supramolecular architecture of nitropyrazoles in the solid state is governed by a network of non-covalent interactions. The functional groups present in this compound—the amine (-NH₂), the nitro (-NO₂), and the pyrazole ring nitrogens—are all capable of participating in significant intermolecular interactions. nih.govuky.edu

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the sp²-hybridized nitrogen atom of the pyrazole ring are effective hydrogen bond acceptors. This leads to the formation of robust hydrogen-bonding networks, such as N-H···O and N-H···N interactions, which are critical in stabilizing the crystal lattice. nih.govuky.eduiucr.org In some complex derivatives, intramolecular hydrogen bonds are also observed, which can influence the molecule's conformation. bohrium.com

Van der Waals Forces: Beyond classical hydrogen bonds, weaker interactions such as π-π stacking and C-H···π contacts play a significant role in the crystal packing of pyrazole derivatives. nih.goviucr.org The aromatic pyrazole ring facilitates these stacking interactions. The analysis of crystal packing shows that the interplay of these forces dictates the density and stability of the material. For instance, studies comparing nitro and cyano groups have shown that the nitro group's ability to participate in intermolecular bonding leads to denser and more tightly packed crystal structures. mdpi.com

Conformational Dynamics and Tautomerism Studies

The study of conformational dynamics and tautomerism is crucial for understanding the chemical reactivity, physical properties, and biological activity of heterocyclic compounds. For pyrazole derivatives, particularly those with substituents capable of hydrogen bonding and exhibiting electron-donating or withdrawing effects, these phenomena are of significant interest. This section delves into the investigation of annular prototropic tautomerism and the influence of substituents on the tautomeric equilibria in the context of this compound and related compounds.

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com This dynamic equilibrium results in the existence of two or more tautomeric forms, which can have distinct chemical and physical properties. In asymmetrically substituted pyrazoles, this leads to the formation of different isomers. For N-unsubstituted pyrazoles, this interconversion can be rapid on the NMR timescale, leading to averaged signals. clockss.org However, in certain solvents or at low temperatures, the rate of this exchange can be slowed, allowing for the observation of distinct signals for each tautomer. researchgate.net

While this compound has a fixed methyl group on one of the ring nitrogens, preventing annular tautomerism of the pyrazole ring itself, the principles of prototropic tautomerism are highly relevant to its synthetic precursors and related derivatives where the N1 position is unsubstituted. For instance, in the synthesis of N-substituted pyrazoles, the tautomeric state of the starting materials can influence the regioselectivity of alkylation and other reactions. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have become a powerful tool for investigating the relative stabilities of pyrazole tautomers. researchgate.netualg.pt These computational methods allow for the calculation of the energies of different tautomeric forms, providing insights into the position of the tautomeric equilibrium. For example, in the case of 3(5)-aminopyrazole, theoretical calculations predict the 3-aminopyrazole (B16455) tautomer to be more stable than the 5-aminopyrazole form. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in the experimental investigation of tautomerism. researchgate.netcdnsciencepub.com Carbon-13 NMR spectroscopy in the solid state is particularly well-suited for studying annular tautomerism as the prototropic exchange is often frozen in the crystal lattice, allowing for the resolution of signals for individual tautomers. cdnsciencepub.com In solution, the observation of separate signals for each tautomer is a rare event but has been documented in solvents like DMSO-d6 for some 3(5)-aminopyrazoles. researchgate.net

The nature and position of substituents on the pyrazole ring have a profound influence on the tautomeric equilibrium. researchgate.net The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can stabilize one tautomeric form over another. researchgate.net

In the case of this compound, the molecule contains a strongly electron-withdrawing nitro group at the C3 position and an electron-donating amino group at the C4 position. While the N1-methyl group prevents annular tautomerism in the final compound, the electronic properties of these substituents are critical in determining the tautomeric preferences of its N-unsubstituted precursors.

Studies on related 4-substituted 3(5)-aminopyrazoles have shown that electron-withdrawing groups at the C4 position, such as cyano or thiocyanato groups, tend to favor the 5-amino tautomer. researchgate.net Conversely, electron-donating groups at this position, like a methoxy (B1213986) group, favor the 3-amino tautomer. researchgate.net This is attributed to the increased stability of the more polar 5-amino tautomer in polar solvents like DMSO. researchgate.net

The nitro group is a potent electron-withdrawing substituent. Research on 3(5)-disubstituted-1H-pyrazoles, where one of the substituents is a nitro group, has demonstrated a preference for the tautomer where the nitro group is at the 5-position. nih.gov This suggests that in a hypothetical N-unsubstituted precursor to our target molecule, the presence of the nitro group at C3 would significantly influence the tautomeric equilibrium.

Computational studies have systematically investigated the effect of various substituents on the stability of pyrazole tautomers. These studies generally conclude that electron-donating groups favor the C3-tautomer, while electron-withdrawing groups tend to stabilize the C5-tautomer. ualg.pt The interplay between the electron-donating amino group and the electron-withdrawing nitro group in a precursor to this compound would create a complex electronic environment influencing the tautomeric preference.

The following table summarizes the observed influence of different substituents on the tautomeric equilibrium in related pyrazole systems.

Substituent at C4 (in 3(5)-aminopyrazoles)Predominant Tautomer in Solution (DMSO-d6)Reference
Cyano (-CN)5-aminopyrazole researchgate.net
Thiocyanato (-SCN)5-aminopyrazole researchgate.net
Methoxy (-OCH3)3-aminopyrazole researchgate.net

This interactive data table allows for the exploration of how different substituents at the C4 position of a 3(5)-aminopyrazole ring influence the preferred tautomeric form in a polar solvent.

In another study on 3(5)-disubstituted-1H-pyrazoles, the effect of a nitro group in combination with an ester or amide group was investigated. In these cases, the tautomer with the nitro group at the 5-position was found to be favored. nih.gov

Substituents at C3 and C5Predominant Tautomer in Crystal StateReference
Methyl and Ester/AmideTautomer with ester/amide at C3 nih.gov
Amino and EsterTautomer with ester at C3 nih.gov
Nitro and Amide/EsterTautomer with ester/amide at C5 nih.gov

This interactive data table illustrates the influence of different substituent combinations at the C3 and C5 positions on the preferred tautomer in the solid state.

These findings from related systems provide a strong basis for predicting the tautomeric behavior of precursors to this compound and understanding the electronic factors that govern their stability.

Theoretical and Computational Investigations of 1 Methyl 3 Nitro 1h Pyrazol 4 Amine

Quantum Chemical Treatment of Electronic and Geometric Structures

The geometric and electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as molecules. ukm.my It is particularly favored for its balance of computational cost and accuracy. DFT methods calculate the total energy of a system as a functional of the electron density. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions.

For energetic materials like nitropyrazoles, hybrid functionals such as B3LYP are commonly employed in conjunction with a suitable basis set, for instance, 6-311++G(d,p) or aug-cc-pVDZ. researchgate.netdoi.org These calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy structure. From this optimized geometry, crucial data like bond lengths, bond angles, and dihedral angles are obtained.

In a study on aminonitropyrazole-2-oxides, DFT calculations at the B3LYP/aug-cc-pVDZ level were used to investigate geometry, electronic structures, and stability. doi.org Similar calculations on 1-Methyl-3-nitro-1H-pyrazol-4-amine would reveal the planarity of the pyrazole (B372694) ring, the orientation of the nitro and methyl groups relative to the ring, and the pyramidalization of the amine group. The interaction between the electron-donating amine group and the electron-withdrawing nitro group, transmitted through the pyrazole ring, would be a key feature revealed by the geometry and electron density distribution.

Table 1: Representative DFT Functionals and Basis Sets Used in Nitropyrazole Studies

FunctionalBasis SetTypical Application
B3LYP6-31G*Geometry optimization and electronic structure of nitropyrazoles. researchgate.net
B3LYPaug-cc-pVDZGeometry, electronic structure, and property prediction of aminonitropyrazole-2-oxides. doi.org
M06-2Xdef2-TZVPCalculation of interaction energies in complexes involving nitropyrazoles. nih.gov
ωB97XDaug-cc-pVTZCalculation of physicochemical properties, including enthalpies of formation. bohrium.com

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are available. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. ukm.my Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer higher levels of accuracy than many DFT functionals, especially for weakly interacting systems, but at a significantly greater computational cost. researchgate.net Consequently, their application is often limited to smaller molecules or for benchmarking results from less costly methods.

Semi-empirical methods, such as GFN2-xTB, represent a computationally faster alternative. mdpi.com They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate than DFT or high-level ab initio methods, they are useful for rapid screening of large numbers of molecules or for studying very large systems where more rigorous methods would be computationally prohibitive. mdpi.com For a molecule like this compound, semi-empirical methods could be used for initial conformational analysis before refining the results with DFT.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule governs its chemical behavior. Computational methods provide powerful tools to visualize and quantify this distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbitals. For this compound, the HOMO is expected to have significant contributions from the amino group and the pyrazole ring, while the LUMO would be predominantly localized on the nitro group, which is a strong electron acceptor. Theoretical studies on similar aminonitropyrazole derivatives have shown that the HOMO-LUMO gap is a key factor in determining their sensitivity and stability. doi.org For instance, in a study of aminonitropyrazole-2-oxides, the calculated energy gaps ranged from 4.61 to 5.83 eV. researchgate.net

Table 2: Illustrative Frontier Orbital Energies from a Study on a Related Nitropyrazole System (Note: Data is illustrative of the type of results obtained for related compounds, not for this compound itself.)

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Aminonitropyrazole Derivative-7.5 to -8.5-2.0 to -3.0~4.5 to 5.5

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would show a highly negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for forming intermolecular hydrogen bonds. nih.gov Conversely, the hydrogen atoms of the amine group and the region around the methyl group's hydrogen atoms would exhibit a positive potential, indicating sites for nucleophilic interaction. nih.gov Studies on various nitropyrazoles confirm that the region near the nitro groups is consistently the most negative, while the areas around acidic protons (like those on an NH group) are the most positive. nih.gov

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonding. AIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density value and the sign of the Laplacian, reveal the nature of the chemical bond.

A large electron density and a negative Laplacian at the BCP are characteristic of a covalent bond (a shared interaction). A small electron density and a positive Laplacian are indicative of a closed-shell interaction, such as an ionic bond, a hydrogen bond, or a van der Waals interaction. For this compound, AIM analysis would be used to quantify the covalent character of the C-N, N-N, and N-O bonds and to identify and characterize any intramolecular hydrogen bonds, for example, between the amine group and an oxygen of the adjacent nitro group. Such intramolecular interactions can significantly influence the molecule's conformation and stability.

Intermolecular Interaction Mechanisms

The arrangement of molecules in a crystal lattice and their interactions are fundamental to determining the properties of an energetic material, including its density and sensitivity. The intermolecular forces in this compound, which features nitro, amino, and methyl groups on a pyrazole ring, are a complex interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions. To unravel these, sophisticated computational techniques are employed.

Symmetry Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the isolated monomers from the total energy of the dimer, SAPT provides a decomposition of the interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction, and dispersion. nih.gov This decomposition is invaluable for understanding the nature of the intermolecular forces at play.

A typical SAPT analysis provides the following energy components:

Electrostatic (Eelst): The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange (Eexch): A purely quantum mechanical effect arising from the Pauli exclusion principle, leading to repulsion.

Induction (Eind): The attractive interaction arising from the polarization of one monomer by the static electric field of the other.

Dispersion (Edisp): A quantum mechanical attractive force resulting from the correlated fluctuations of electron clouds in the interacting monomers.

While specific SAPT studies on this compound are not readily found in the literature, studies on similar nitropyrazole derivatives highlight the importance of these interactions. For instance, in complexes of the high-energy material CL-20 with nitropyrazole derivatives, dispersion interactions were found to play an essential role. nih.gov

Table 1: Illustrative SAPT Interaction Energy Components for a Hypothetical Dimer of a Nitropyrazole Derivative (kcal/mol)

Interaction ComponentEnergy (kcal/mol)
Electrostatics (Eelst)-8.5
Exchange (Eexch)12.0
Induction (Eind)-2.5
Dispersion (Edisp)-7.0
Total SAPT0 Energy -6.0

Note: This table is illustrative and based on typical values for similar molecular systems. Specific values for this compound would require dedicated computational studies.

Noncovalent Interaction (NCI) analysis is a computational tool that allows for the visualization of noncovalent interactions in real space. nih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The RDG is a dimensionless quantity that identifies regions where the electron density is slowly varying, which is characteristic of noncovalent interactions. researchgate.net

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the electron density, different types of interactions can be distinguished and visualized as surfaces:

Strong attractive interactions (e.g., hydrogen bonds): Appear as blue or green surfaces.

Weak van der Waals interactions: Appear as green or light-colored surfaces.

Strong repulsive interactions (steric clashes): Appear as red or brown surfaces.

For this compound, an NCI analysis would likely reveal hydrogen bonding between the amino group of one molecule and the nitro group of a neighboring molecule, as well as π-π stacking interactions involving the pyrazole rings. These interactions are crucial for the stability of the crystal structure. In a study on pyrazole-based Schiff bases, NCI analysis highlighted the dominance of dispersion forces and π-stacking in the crystal packing. iucr.org

Theoretical Studies on Energetic Properties and Stability Considerations

The performance and safety of an energetic material are determined by its energetic properties and stability. Computational chemistry provides methods to predict these properties, offering a way to screen potential candidates before their synthesis.

Theoretical calculations, often using density functional theory (DFT), can be employed to determine key energetic parameters: nih.govosti.gov

Heat of Formation (HOF): A measure of the energy stored in a molecule. A higher positive HOF generally indicates a more energetic material. acs.org

Detonation Velocity (D): The speed at which the detonation wave propagates through the explosive.

Detonation Pressure (P): The pressure at the detonation front.

For many nitropyrazole derivatives, these properties have been calculated and show promising results. For example, some N-amino-3-nitro-5-R-pyrazoles exhibit high detonation velocities (8.71–8.99 km/s) and pressures (33.9–38.7 GPa), comparable to established energetic materials like RDX. researchgate.net Similarly, the calculated detonation velocity for 3,5-dinitro-4-methylnitramino-1-methylpyrazole is 8228 m/s. mdpi.com

Table 2: Calculated Energetic Properties of Selected Nitro-Pyrazoles

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
3,5-Dinitro-4-methylnitramino-1-methylpyrazole1.725N/A8228N/A mdpi.com
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole1.874194.8879033.8 acs.org
1-Methyl-3,5-dinitro-1H-pyrazol-4-amineN/AN/AN/AN/A bibliotekanauki.pl

The thermal stability of an energetic material is another critical parameter that can be investigated computationally. The bond dissociation energy (BDE) of the weakest bond in the molecule, often the C-NO2 or N-NO2 bond, is frequently used as an indicator of thermal stability. A higher BDE suggests greater stability. Computational studies on nitropyrazoles often involve the analysis of trigger bonds to understand their decomposition mechanisms. nih.govodu.edu For instance, a study on high-energy heterocyclic aromatic compounds included 1-Methyl-3,5-dinitro-1H-pyrazol-4-amine in its dataset for predicting thermal decomposition temperatures. bibliotekanauki.pl

Synthetic Utility and Applications of 1 Methyl 3 Nitro 1h Pyrazol 4 Amine in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The presence of a nucleophilic amino group and a reducible nitro group makes 1-Methyl-3-nitro-1H-pyrazol-4-amine a strategic starting material for synthesizing more elaborate heterocyclic structures.

The 4-amino group of the pyrazole (B372694) ring is a key functional handle for constructing fused heterocyclic systems. Aminopyrazoles are well-established as 1,3-bis-nucleophilic reagents in cyclocondensation reactions with various 1,3-bis-electrophiles. raco.cat This reactivity allows for the annulation of a second ring onto the pyrazole core, leading to the formation of bicyclic systems such as pyrazolo[3,4-b]pyridines.

In this context, the amino group at C4 and the ring nitrogen at N2 of this compound can react with suitable bifunctional electrophiles. For instance, reaction with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons can lead to the formation of a new six-membered ring fused to the pyrazole. The Knorr synthesis of pyrazoles, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provides a classic precedent for this type of transformation. beilstein-journals.org While specific examples starting directly with this compound are not extensively documented, its structural similarity to other 4-aminopyrazoles allows for predictable synthetic outcomes.

Table 1: Potential Cyclocondensation Reactions for Fused Pyrazole Synthesis

This table illustrates theoretical cyclocondensation reactions using this compound as the key building block to form various fused heterocyclic systems.

Electrophilic Reagent (Example)Resulting Fused SystemReaction Type
1,3-Diketone (e.g., Acetylacetone)Pyrazolo[3,4-b]pyridineCondensation/Cyclization
β-Ketoester (e.g., Ethyl acetoacetate)Pyrazolo[3,4-b]pyridinoneCondensation/Cyclization
α,β-Unsaturated Ketone (e.g., Chalcone)Dihydropyrazolo[3,4-b]pyridineMichael Addition/Cyclization
Malononitrile DimerAminopyrazolo[3,4-b]pyridineCondensation/Thorpe-Ziegler

Beyond fused systems, this compound serves as an intermediate for other complex heterocycles primarily through the transformation of its nitro group. The nitro functional group can be readily reduced to a primary amine under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) or using chemical reducing agents. This conversion transforms the starting material into 1-methyl-1H-pyrazole-3,4-diamine .

This resulting diamine is a highly valuable synthon, possessing two nucleophilic amino groups at adjacent positions (C3 and C4). This arrangement is ideal for forming five- or six-membered heterocyclic rings upon reaction with appropriate electrophiles. For example, condensation with 1,2-dicarbonyl compounds would yield pyrazino[2,3-c]pyrazoles, while reaction with carboxylic acid derivatives could lead to the formation of imidazo[4,5-c]pyrazoles. The introduction of nitroamino groups into nitrogen-rich heterocyclic skeletons is also a recognized strategy for building complex energetic compounds. bohrium.com

Table 2: Heterocycle Synthesis from 1-Methyl-1H-pyrazole-3,4-diamine

This table outlines potential synthetic routes to various nitrogen-containing heterocycles starting from the diamine derivative of this compound.

ReagentResulting Heterocyclic System
1,2-Diketone (e.g., Biacetyl)Pyrazino[2,3-c]pyrazole
Phosgene or equivalentImidazo[4,5-c]pyrazol-2-one
Formic AcidImidazo[4,5-c]pyrazole
Carbon DisulfideImidazo[4,5-c]pyrazole-2-thione

Derivatization for Material Science Applications

The unique electronic properties conferred by the nitro and amino groups make this compound an attractive scaffold for the development of advanced functional materials.

While the use of this compound as a monomer in polymerization is not yet a widely explored field, its functional groups offer clear potential for incorporation into polymer backbones. The primary amino group at the C4 position can participate in condensation polymerization reactions. For example, reaction with diacyl chlorides or dicarboxylic acids could yield aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength.

Furthermore, the nitro group provides a handle for post-polymerization modification. A polymer containing the 1-methyl-3-nitro-4-pyrazolyl moiety could be synthesized and subsequently treated with a reducing agent to convert the nitro groups into amines. This would drastically alter the polymer's properties, increasing its hydrophilicity and providing sites for cross-linking or grafting of other molecules. This dual functionality allows for the design of polymers with tunable properties.

Table 3: Potential Polymeric Materials from this compound

This table presents hypothetical polymer structures that could be synthesized using this compound or its derivatives.

Co-monomerPolymer TypePotential Application
Terephthaloyl chlorideAromatic PolyamideHigh-performance fibers, thermally stable films
Pyromellitic dianhydridePolyimideHigh-temperature electronics, aerospace components
EpichlorohydrinEpoxy Resin (as curing agent)Adhesives, coatings

The most significant application of this compound in materials science is in the field of energetic materials. nih.gov Nitrated pyrazoles are a prominent class of high-energy-density materials (HEDMs) due to their high heats of formation, significant nitrogen content, and tunable thermal stability. researchgate.netmdpi.com The subject compound combines a pyrazole ring (a nitrogen-rich heterocycle) with a nitro group (an explosophore), making it an excellent starting point for more powerful and less sensitive explosives. bohrium.com

The amino group is particularly important for this application. It can be converted into other energetic functional groups, most notably a nitramino group (-NHNO₂) via nitration, which significantly enhances the energetic performance of the molecule. The combination of nitro and amino groups on the same pyrazole framework is a key strategy for constructing advanced energetic compounds. bohrium.com For example, 4-Amino-3,5-dinitro-1H-pyrazole (a related compound) has been synthesized as a potential energetic material. researchgate.net Furthermore, the amino group allows for the formation of energetic salts by reacting with acidic compounds, which can improve thermal stability and reduce sensitivity to mechanical stimuli like impact and friction. sci-hub.se Research has focused on creating derivatives like N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine and other bridged dinitropyrazole amines as potential melt-castable explosives. researchgate.netresearchgate.net

Table 4: Comparison of Energetic Properties of Related Pyrazole Derivatives

This data illustrates the high performance of nitrated pyrazole compounds, suggesting the potential of materials derived from this compound.

Compound NameDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference
1-Methyl-3,4,5-trinitropyrazole (MTNP)1.828.6533.7 mdpi.com
4-Nitropyrazole (4-NP)1.526.6818.81 nih.gov
3,4-Dinitropyrazole (3,4-DNP)1.757.7625.57 mdpi.com
1H,1'H-2,2'-biimidazole Salt of TNBI*1.708.1927.7 sci-hub.se

*Note: TNBI = 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole. This example shows the performance of an energetic salt involving a nitrogen heterocycle.

Future Directions and Emerging Research Avenues for 1 Methyl 3 Nitro 1h Pyrazol 4 Amine

Development of Novel and Efficient Synthetic Pathways

The existing synthetic routes to 1-methyl-3-nitro-1H-pyrazol-4-amine and its analogs primarily rely on classical nitration and amination reactions. One common method involves the direct nitration of 1-methylpyrazole (B151067) precursors using agents like nitric acid in the presence of sulfuric acid, which requires careful control of reaction conditions. evitachem.com Another approach involves the multi-step condensation of 1-amino-1-(1H-benzo[d] clockss.orggoogle.comresearchgate.nettriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine to yield persubstituted 4-nitropyrazoles. clockss.org While effective, these methods can present challenges related to regioselectivity, harsh reaction conditions, and the generation of by-products.

Future research is poised to move beyond these traditional methods, focusing on pathways that offer higher efficiency, greater safety, and improved sustainability. Key areas for development include:

Catalytic C-H Amination/Nitration: A significant advancement would be the development of catalytic systems (e.g., transition-metal-catalyzed) for the direct and regioselective C-H nitration and amination of the 1-methylpyrazole scaffold. This would streamline the synthesis, reduce the number of steps, and minimize waste.

Flow Chemistry: The use of microreactor or flow chemistry technology for nitration reactions offers a safer alternative to batch processing by minimizing the volume of hazardous reagents at any given time and allowing for precise temperature control, thereby reducing the risk of runaway reactions and improving product yield and purity. evitachem.com

Enzymatic Synthesis: Biocatalysis represents a green frontier for synthesizing complex molecules. Research into enzymes capable of regioselective nitration or amination on the pyrazole (B372694) ring could lead to highly efficient and environmentally benign synthetic routes, although this remains a long-term goal.

Novel Building Blocks: Exploring alternative starting materials and building blocks could open up new synthetic disconnections. For instance, cycloaddition reactions involving novel synthons could provide a more convergent and flexible approach to constructing the substituted pyrazole core. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Substituted Nitropyrazoles
Synthetic StrategyDescriptionPotential AdvantagesResearch Focus
Classical NitrationDirect nitration of a pyrazole precursor using mixed acids (HNO₃/H₂SO₄). evitachem.comWell-established, uses readily available reagents.Improving regioselectivity, managing harsh conditions.
Multi-step CondensationCondensation of functionalized dienes with methylhydrazine. clockss.orgAccess to uniquely substituted pyrazoles.Simplifying the synthesis of the diene precursor.
Catalytic C-H FunctionalizationDirect introduction of nitro or amino groups onto the pyrazole ring using a catalyst.Higher atom economy, fewer steps, milder conditions.Discovery of effective and selective catalysts.
Flow ChemistryPerforming nitration or other hazardous steps in a continuous flow reactor.Enhanced safety, precise process control, scalability.Optimization of reactor design and reaction conditions.

Exploration of Unconventional Reactivity Profiles

The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyrazole ring creates a "push-pull" system that governs its reactivity. While standard reactions like the reduction of the nitro group are known, the full reactive potential of this compound is far from exhausted. Future research will likely uncover novel and synthetically useful transformations by probing the limits of this molecule's stability and reactivity.

Emerging areas of interest include:

Rearrangement and Cascade Reactions: Recent studies on related substituted azidonitropyrazoles have revealed surprising rearrangement pathways. For example, the thermolysis of an azidonitropyrazole derivative led to an unexpected formal C-H acetoxylation and a reduction of the azide (B81097) to an amine without any external oxidants or reductants. mdpi.compreprints.org Investigating whether this compound or its derivatives can be coaxed into similar unprecedented cascade reactions could lead to powerful new synthetic methodologies.

Cyclization and Heterocycle Synthesis: The functional groups on the pyrazole can serve as handles for constructing fused heterocyclic systems. For instance, derivatives of related 4-nitropyrazoles can undergo homo-condensation to form complex pyrazolo[3,4-f]indazole-diones under specific acidic conditions. clockss.orgresearchgate.net Exploring the cyclization potential of this compound with various reagents could yield novel scaffolds with interesting properties.

Photochemical and Electrochemical Reactivity: The nitro group suggests potential for rich photochemical and electrochemical behavior. Future studies could explore light-induced reactions or electrochemically-driven transformations to access reactive intermediates (e.g., radical ions) that are inaccessible through traditional thermal methods, opening pathways to novel products.

Advanced Computational Modeling for Structure-Reactivity Predictions

Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of molecules like this compound. While computational methods have been used to assess structural similarity and model the properties of related energetic materials, rsc.org more advanced techniques can be applied to guide future experimental work.

Future research will benefit from:

Mechanistic Pathway Elucidation: Using Density Functional Theory (DFT) and other high-level quantum chemical methods, researchers can map out the complete energy profiles of potential reactions. This includes identifying transition states, intermediates, and activation barriers for both conventional and unconventional reaction pathways, such as the pyrazole nitrene rearrangements. mdpi.compreprints.org This predictive power can save significant experimental effort by identifying the most plausible reaction mechanisms and conditions.

Predictive Property Modeling: Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to related pyrazole amides to predict antifungal activity, mdpi.com can be developed for this compound derivatives. By correlating computed molecular descriptors with experimental properties (e.g., reactivity, biological activity, material performance), these models can rapidly screen virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Analysis of Non-Covalent Interactions: Advanced computational tools can visualize and quantify the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the molecule's crystal packing and its interactions with biological targets. rsc.org This insight is crucial for designing new materials with desired physical properties or more potent bioactive compounds.

Table 2: Applications of Computational Modeling in Pyrazole Research
Computational MethodApplication AreaObjective and Insights
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculate transition state energies and reaction pathways to predict feasibility and selectivity. mdpi.com
QSAR (Quantitative Structure-Activity Relationship)Predictive Biology/MaterialsCorrelate molecular structure with biological activity or material properties to guide design. mdpi.com
Molecular Dynamics (MD) SimulationInteraction AnalysisSimulate the dynamic behavior of the molecule in different environments (e.g., solution, binding pocket).
ESP and LOL-p AnalysisElectronic Structure AnalysisVisualize electrostatic potential (ESP) and localized orbital locator (LOL) maps to understand charge distribution and aromaticity. rsc.org

Q & A

Q. What are the key synthetic strategies for preparing 1-Methyl-3-nitro-1H-pyrazol-4-amine?

  • Methodological Answer : The synthesis typically involves nitro group introduction via nitration or reduction of pre-functionalized pyrazole intermediates. For example, hydrogenation of a nitro-substituted pyrazole precursor (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) using palladium on carbon (10% Pd/C) under hydrogen pressure (40 psi) in ethanol yields the amine derivative, which can be further functionalized . Reaction conditions (temperature, solvent, catalyst loading) critically influence yield and purity. Purification often employs column chromatography with solvents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the nitro group’s presence deshields adjacent protons, producing distinct shifts (e.g., δ 7.45 ppm for pyrazole-H in nitro derivatives) .
  • IR Spectroscopy : Confirms nitro groups via asymmetric/symmetric stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 215) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Pd/C vs. Raney Ni for nitro reductions; Pd/C often provides higher selectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while ethanol balances reactivity and safety .
  • Temperature Control : Moderate temperatures (35–40°C) prevent decomposition during alkylation or hydrogenation steps .
  • Table :
ParameterOptimal ConditionImpact on Yield
Catalyst10% Pd/C73.8% yield
SolventEthanolHigh solubility
Hydrogen Pressure40 psiFaster kinetics

Q. What strategies are effective in resolving discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare ¹H NMR data across studies (e.g., δ 7.45 ppm for pyrazole-H in CDCl3 vs. δ 7.73 ppm in similar derivatives ).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign regiochemistry .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in nitro group orientation .

Q. How does the nitro group influence the reactivity and biological activity of this compound?

  • Methodological Answer :
  • Electrophilic Reactivity : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific pyrazole positions. This can be probed via computational methods (DFT) to predict reaction sites .
  • Biological Implications : Nitro groups enhance binding to enzymes like nitroreductases, enabling prodrug activation. In vitro assays (e.g., MTT cytotoxicity) paired with molecular docking studies validate target engagement .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound in literature?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols) to isolate compound-specific effects .
  • Meta-Analysis : Pool data from multiple sources, adjusting for variables like purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm whether bioactivity stems from the nitro group or pyrazole core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.